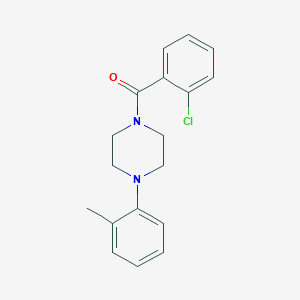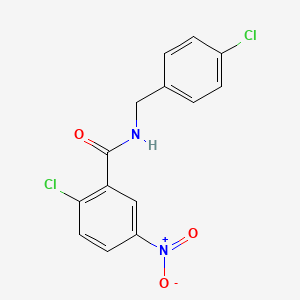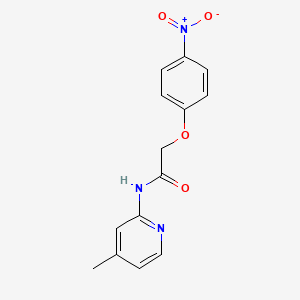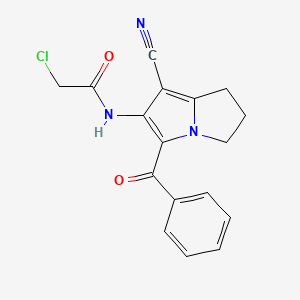![molecular formula C18H10O4 B5811539 2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)
2-(2-furoyl)-3H-benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furoyl)-3H-benzo[f]chromen-3-one, also known as Kojic acid, is a naturally occurring fungal metabolite that has gained significant attention in recent years due to its potential applications in various fields. Kojic acid is a white crystalline powder that is soluble in water and is commonly used in the food industry as a preservative and as a flavor enhancer. It is also used in the cosmetic industry as a skin lightening agent, as it inhibits the production of melanin.
Wissenschaftliche Forschungsanwendungen
2-(2-furoyl)-3H-benzo[f]chromen-3-one acid has been extensively studied for its various applications in the fields of medicine, agriculture, and industry. In medicine, this compound acid has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. It has also been investigated as a potential treatment for Alzheimer's disease and diabetes. In agriculture, this compound acid has been used as a natural fungicide to control plant diseases. In industry, this compound acid is used as a preservative in food and as a color stabilizer in cosmetics.
Wirkmechanismus
2-(2-furoyl)-3H-benzo[f]chromen-3-one acid inhibits the activity of tyrosinase, an enzyme that is involved in the production of melanin. Melanin is responsible for the pigmentation of the skin, and its overproduction can lead to hyperpigmentation. By inhibiting tyrosinase, this compound acid reduces the production of melanin, resulting in a lighter skin tone. This compound acid also possesses antioxidant properties, which protect the skin from damage caused by free radicals.
Biochemical and Physiological Effects:
This compound acid has been shown to have various biochemical and physiological effects on the body. It has been found to reduce the levels of reactive oxygen species (ROS) in the body, which can cause oxidative stress and damage to cells. This compound acid has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, this compound acid has been found to have a protective effect on the liver, reducing the levels of liver enzymes and preventing liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-furoyl)-3H-benzo[f]chromen-3-one acid has several advantages for lab experiments. It is readily available, inexpensive, and easy to synthesize. It is also stable under normal laboratory conditions and has a long shelf life. However, this compound acid has some limitations for lab experiments. It is highly sensitive to light and can degrade quickly if not stored properly. In addition, this compound acid is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2-furoyl)-3H-benzo[f]chromen-3-one acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of this compound acid as a potential treatment for various diseases, such as Alzheimer's disease and diabetes. Additionally, there is a growing interest in the use of this compound acid as a natural preservative in the food industry and as a color stabilizer in the cosmetic industry. Overall, this compound acid has a wide range of potential applications, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, this compound acid is a naturally occurring fungal metabolite that has gained significant attention in recent years due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound acid has a wide range of potential applications, and further research is needed to fully explore its capabilities.
Synthesemethoden
The synthesis of 2-(2-furoyl)-3H-benzo[f]chromen-3-one acid involves the condensation of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (HP) with 2-hydroxy-1,4-naphthoquinone (HNQ) in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol and requires a high temperature and pressure. The yield of this compound acid obtained from this method is typically around 50%.
Eigenschaften
IUPAC Name |
2-(furan-2-carbonyl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-17(16-6-3-9-21-16)14-10-13-12-5-2-1-4-11(12)7-8-15(13)22-18(14)20/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVOJTLDRYOQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)




![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)

![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)

